1-Phenylpyrrolidin-3-amine

Vue d'ensemble

Description

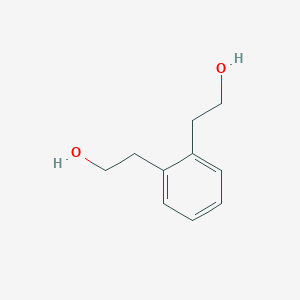

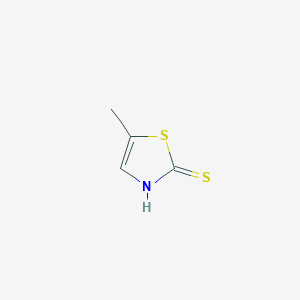

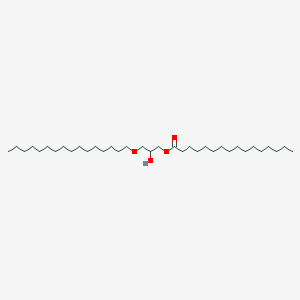

1-Phenylpyrrolidin-3-amine is a chemical compound that is part of a broader class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The phenyl group attached to the pyrrolidine ring influences the chemical and physical properties of the compound, as well as its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 1-Phenylpyrrolidin-3-amine involves several steps and can be influenced by different substituents and reaction conditions. For instance, substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium bromides and corresponding thiazolidin-4-ones have been prepared, showcasing the versatility of pyrrolidine derivatives in synthesis . Additionally, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, demonstrates the relevance of pyrrolidine derivatives in pharmaceutical synthesis . The enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives further illustrates the importance of chirality and stereochemistry in the synthesis of pyrrolidine-based compounds .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be influenced by the presence of different substituents. For example, two polymorphs of N-phenylpyridin-4-amine have been reported, with differences in the conjugation between the pyridyl and phenyl rings, as well as in the hydrogen bonding patterns . These structural variations can significantly affect the physical properties and stability of the compounds.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be quite complex, as seen in the study of the kinetics and mechanism of ring transformation reactions of substituted isothiuronium salts . The influence of Bronsted acids and bases, as well as Lewis acids like Sn(2+), on the regiochemistry of reactions involving amines and trifluoromethyl-β-diketones, provides insight into the nuanced behavior of pyrrolidine derivatives under different chemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are closely related to their molecular structure. For instance, the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one show significant differences, which can impact their melting points, solubility, and bioavailability . The synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution highlights the importance of enantioselectivity and the potential for creating cyclic analogues of γ-aminobutyric acid (GABA) derivatives .

Applications De Recherche Scientifique

Pyrrolidine derivatives are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . Therefore, researchers have paid attention to synthesize various pyrrolidine derivatives .

These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . For example, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by a parallel solution-phase approach .

-

Drug Discovery : Pyrrolidine is a versatile scaffold for designing novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

-

Anticonvulsant Properties : A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity in the maximum electroshock seizure (MES) and pentetrazol seizure threshold tests .

-

COX-2 Inhibitors : New 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine compounds have been designed, synthesized, and biologically evaluated as selective COX-2 inhibitors .

-

Antibacterial and Anticancer Properties : Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness . This includes diverse applications of chitosan and its derivatives in the antibacterial, anticancer, wound healing, and tissue engineering fields .

-

Drug Synthesis : Pyrrolidine derivatives are used in the synthesis of various drugs . For example, a new protocol has been developed for the synthesis of phentermine, a weight loss drug . This new α-functionalization platform of α-branched primary amines should find widespread future applications ranging from complex amine diversification to drug molecule synthesis .

Safety And Hazards

Orientations Futures

While specific future directions for “1-Phenylpyrrolidin-3-amine” are not detailed in the available resources, the pyrrolidine scaffold is of great interest in drug discovery due to its versatility . This suggests potential future research directions in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

1-phenylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJIPNTKASYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464663 | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylpyrrolidin-3-amine | |

CAS RN |

18471-41-5 | |

| Record name | 1-Phenyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18471-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)